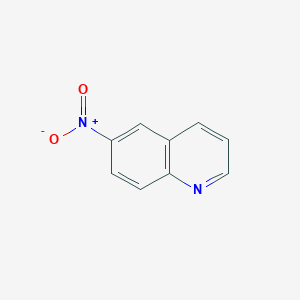

6-Nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4141. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHPLBXIVNQFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020984 | |

| Record name | 6-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Aldrich MSDS] | |

| Record name | 6-Nitroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000138 [mmHg] | |

| Record name | 6-Nitroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-50-3 | |

| Record name | 6-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7033583N3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 6-Nitroquinoline

For researchers, scientists, and professionals in drug development, understanding the historical synthetic routes to key heterocyclic compounds like 6-nitroquinoline is fundamental. This in-depth technical guide explores the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights. The primary methods covered include the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, the Friedländer synthesis, and direct nitration of quinoline derivatives.

Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines.[1][2][3] The reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] For the synthesis of this compound, p-nitroaniline is the logical starting material.

Experimental Protocol

A general procedure for the synthesis of this compound via the Skraup reaction is as follows:

Materials:

-

p-Nitroaniline

-

Glycerol

-

Arsenic pentoxide (oxidizing agent)

-

Concentrated sulfuric acid

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for workup)

-

Chloroform (for extraction)

Procedure: In a suitable reaction vessel, a mixture of p-nitroaniline, glycerol, and arsenic pentoxide is prepared. Concentrated sulfuric acid is then cautiously added. The mixture is heated, often to temperatures between 140-150°C, for several hours.[4] The reaction is highly exothermic and can be vigorous; the addition of ferrous sulfate can help to control the reaction rate.[5] After the reaction is complete, the mixture is cooled and poured onto ice, followed by neutralization with a sodium hydroxide solution. The crude this compound is then extracted with an organic solvent like chloroform and purified by recrystallization.

A detailed, analogous procedure for the synthesis of 6-methoxy-8-nitroquinoline provides specific insights into the practical execution of a Skraup reaction, including temperature control, workup, and purification steps that are broadly applicable.[6][7]

Quantitative Data

The following table summarizes representative quantitative data for the Skraup synthesis of nitroquinolines.

| Starting Aniline | Product | Oxidizing Agent | Dehydrating Agent / Acid | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Nitroaniline | This compound | Arsenic Pentoxide | Glycerol / Sulfuric Acid | 140-150 | 6 | ~75 |

Signaling Pathway

Caption: Skraup synthesis of this compound from p-nitroaniline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction, an extension of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[1][8][9] This method allows for the synthesis of substituted quinolines. To synthesize a this compound derivative, 4-nitroaniline is a common starting material.

Experimental Protocol

The following protocol describes the synthesis of 2-methyl-6-nitroquinoline, a representative example of the Doebner-von Miller reaction.[10]

Materials:

-

4-Nitroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

11 N Sodium Hydroxide solution

-

Methanol (for recrystallization)

Procedure: A solution of 4-nitroaniline in concentrated hydrochloric acid is heated to reflux at 105°C.[10] Crotonaldehyde is then added dropwise to the heated solution. The reaction mixture is heated for an additional hour, then cooled to room temperature.[10] Neutralization with an 11 N sodium hydroxide solution precipitates the crude product, which is then collected and recrystallized from methanol to yield 2-methyl-6-nitroquinoline.[10]

Quantitative Data

| Starting Aniline | α,β-Unsaturated Carbonyl | Product | Acid Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Nitroaniline | Crotonaldehyde | 2-Methyl-6-nitroquinoline | Concentrated HCl | 105 | 1 | Not specified |

Experimental Workflow

Caption: Doebner-von Miller synthesis of 2-methyl-6-nitroquinoline.

Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[6][11] This method can be used to produce polysubstituted quinolines. For instance, the reaction of p-toluidine with 2-nitromalonaldehyde can yield 3-nitro-6-methylquinoline.[6]

Experimental Protocol

General Procedure Outline:

-

Condensation: p-Toluidine and 2-nitromalonaldehyde are reacted, often with heating, to form an enamine intermediate.

-

Cyclization: The enamine is treated with a strong acid (e.g., concentrated sulfuric acid) and heated to induce cyclization and dehydration, forming the quinoline ring.

-

Workup: The reaction mixture is cooled, neutralized, and the product is isolated and purified.

Logical Relationship

Caption: Combes synthesis of 3-nitro-6-methylquinoline.

Friedländer Synthesis

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[12][13][14][15] A significant modification for the synthesis of quinolines from nitro-precursors involves a domino nitro reduction-Friedländer heterocyclization.[4][16]

Experimental Protocol

The following is a general procedure for the domino nitro reduction-Friedländer synthesis, which can be adapted to produce this compound derivatives by starting with a suitably substituted 2-nitrobenzaldehyde.[4][16]

Materials:

-

2-Nitrobenzaldehyde derivative (e.g., 2-nitro-5-substituted-benzaldehyde)

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

Procedure: In a reaction vessel, the 2-nitrobenzaldehyde derivative and the active methylene compound are dissolved in glacial acetic acid.[4] Iron powder is then added to the solution, and the mixture is heated to reflux.[4] The iron and acetic acid serve to reduce the nitro group to an amine in situ, which then undergoes the Friedländer condensation with the active methylene compound. After the reaction is complete, the mixture is cooled, worked up by neutralization and extraction to isolate the substituted quinoline.[4]

Signaling Pathway

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. iipseries.org [iipseries.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies on the Nitration of Quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the nitration of quinoline, with a particular focus on studies conducted before 1950. This document delves into the core of early experimental methodologies, quantitative outcomes, and the nascent theoretical understanding of this pivotal reaction in heterocyclic chemistry. The information presented is curated for professionals in chemical research and pharmaceutical development, offering a detailed historical and technical perspective on the synthesis of nitroquinolines.

Introduction: The Dawn of Quinoline Nitration

The exploration of quinoline's reactivity, a cornerstone of heterocyclic chemistry, began in earnest in the late 19th century. Quinoline, first isolated from coal tar in 1834, quickly became a subject of intense study due to its presence in various natural products and its potential as a scaffold for synthetic dyes and therapeutic agents. The introduction of a nitro group onto the quinoline ring system was a critical transformation, paving the way for a diverse array of functionalized derivatives. Early investigations into the nitration of quinoline were characterized by the use of strong mineral acids and aimed to elucidate the directing effects of the fused pyridine ring on the benzenoid system. These pioneering studies laid the groundwork for our modern understanding of electrophilic aromatic substitution in nitrogen-containing heterocycles.

Key Early Experiments and Methodologies

The foundational work on the nitration of quinoline was primarily conducted by chemists in Germany and the United Kingdom. Their experimental approaches, though rudimentary by modern standards, were meticulous and provided the first insights into the reaction's products and their separation.

The Work of Claus and Kramer (1885)

One of the earliest systematic investigations into the nitration of quinoline was reported by Ad. Claus and K. Kramer in the Berichte der deutschen chemischen Gesellschaft in 1885. Their work established the formation of a mixture of isomers and provided a method for their nitration.

Experimental Protocol: Nitration of Quinoline (Claus and Kramer, 1885)

-

Reactants: Quinoline, fuming nitric acid, and concentrated sulfuric acid.

-

Procedure:

-

Quinoline was dissolved in concentrated sulfuric acid.

-

The solution was cooled, and fuming nitric acid was added gradually while maintaining a low temperature with stirring.

-

After the addition was complete, the reaction mixture was gently warmed to complete the reaction.

-

The mixture was then poured onto ice, leading to the precipitation of the crude nitroquinoline isomers.

-

-

Observations: The reaction yielded a solid mixture of nitro compounds, which was then subjected to separation.

Dufton's Contributions (1891-1892)

S. F. Dufton, publishing in the Journal of the Chemical Society, Transactions, further refined the understanding of quinoline nitration and, crucially, developed a more effective method for separating the primary isomers.

Experimental Protocol: Nitration of Quinoline (Dufton, 1891)

-

Reactants: Quinoline, nitric acid (sp. gr. 1.42), and sulfuric acid (sp. gr. 1.84).

-

Procedure:

-

A mixture of nitric acid and sulfuric acid was prepared and cooled.

-

Quinoline was added dropwise to the cooled acid mixture with constant agitation.

-

The reaction vessel was kept in a cooling bath to manage the exothermic reaction.

-

Following the addition, the mixture was allowed to stand at room temperature and then poured into a large volume of cold water.

-

The resulting precipitate, a mixture of 5-nitroquinoline and 8-nitroquinoline, was collected by filtration.

-

Experimental Protocol: Separation of 5-Nitroquinoline and 8-Nitroquinoline (Dufton, 1892)

Dufton's key innovation was a method to separate the isomers based on the differential solubility of their nitrate salts in dilute nitric acid.

-

Procedure:

-

The crude mixture of nitroquinoline isomers was dissolved in a large volume of very dilute nitric acid upon heating.

-

The solution was then allowed to cool slowly.

-

5-Nitroquinoline nitrate selectively crystallized from the solution, while the 8-nitroquinoline isomer remained in the mother liquor.

-

The precipitated 5-nitroquinoline nitrate was collected by filtration.

-

The free base could be regenerated by treatment with a base, such as ammonia.

-

Quantitative Data from Early Studies

Quantitative analysis in the late 19th and early 20th centuries was challenging, yet these early researchers provided valuable data on the distribution of isomers. While precise yields were not always reported with the accuracy of modern techniques, the relative proportions of the products were established.

| Study | Year | Reactants | Reaction Conditions | Product Distribution | Total Yield |

| Claus & Kramer | 1885 | Quinoline, fuming HNO₃, H₂SO₄ | Cooling, then gentle warming | Mixture of 5- and 8-nitroquinoline | Not specified |

| Dufton | 1891 | Quinoline, HNO₃, H₂SO₄ | Cooling | Predominantly 5- and 8-nitroquinoline | Not specified |

| Dewar & Maitlis | 1957 | Quinoline, HNO₃, H₂SO₄ | 0 °C | 5-Nitroquinoline: 52.3%, 8-Nitroquinoline: 47.7% | Not specified |

Note: The 1957 data from Dewar and Maitlis, while slightly outside the primary timeframe of this guide, is included as a precise quantitative benchmark that builds upon the earlier qualitative and semi-quantitative findings.

Early Mechanistic Considerations

The theoretical framework for reaction mechanisms was in its infancy during the period of these early studies. The concept of electrophilic aromatic substitution as we understand it today had not been fully formulated. Early chemists rationalized the observed regioselectivity based on empirical observations and analogies to the chemistry of other aromatic compounds like naphthalene.

The prevailing early thought was that the benzene ring of quinoline behaved similarly to a substituted benzene. The directing influence of the fused pyridine ring was a subject of considerable debate. It was recognized that the pyridine ring was deactivating towards electrophilic attack, thus substitution occurred on the benzenoid ring. The preference for the 5- and 8-positions was noted, but a detailed electronic explanation was not yet available. The modern understanding involves the electrophilic attack on the protonated quinolinium ion, where the positive charge on the nitrogen atom strongly deactivates the pyridine ring and influences the positions of attack on the carbocyclic ring.

Visualizing the Process

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

Experimental Workflow for Quinoline Nitration

Caption: Experimental workflow for the nitration of quinoline and subsequent isomer separation.

Logical Relationship in Quinoline Nitration

Caption: Simplified modern mechanistic pathway for the nitration of quinoline.

Conclusion

The early studies on the nitration of quinoline, conducted by pioneers such as Claus, Kramer, and Dufton, were instrumental in shaping the field of heterocyclic chemistry. Their meticulous experimental work, performed with the limited tools of their time, successfully identified the primary products of this reaction and established effective methods for their separation. While their mechanistic interpretations were constrained by the theoretical knowledge of the era, their empirical findings provided a solid foundation upon which the modern electronic theory of electrophilic aromatic substitution in heterocycles was built. For contemporary researchers, an appreciation of this historical context provides a deeper understanding of the chemical principles that govern the reactivity of these important molecular scaffolds.

A Technical Guide to the Physicochemical Properties of 6-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application in drug design, synthesis of novel compounds, and development of analytical methodologies. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, including its structural, physical, and spectral properties. Detailed general experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the quinoline scaffold, as in this compound, significantly influences its electronic properties, reactivity, and biological activity. This document serves as a comprehensive resource on the physicochemical properties of this compound, presenting key data in a structured format and outlining general experimental procedures for their determination.

General Information and Structure

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 174.16 g/mol | [1][2] |

| Physical State | Powder to crystal | [2][3] |

| Color | Beige to light brown powder; Needles from water or alcohol | [2][3] |

| Melting Point | 151-153 °C | [2][5] |

| Boiling Point | 305.12 °C (estimate) | [2] |

| Solubility | Slightly soluble in water | [2][3][4] |

| pKa | 3.24 ± 0.10 (Predicted) | [2] |

| logP (XLogP3) | 1.8 | [1] |

Spectral Properties

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Proton NMR spectra of this compound have been reported.[6]

-

IR: Infrared spectral data is available, which can be used to identify the characteristic functional groups present in the molecule.[1]

Experimental Protocols

The following sections outline general experimental methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A general method for the synthesis of this compound involves the nitration of a quinoline precursor or the cyclization of appropriate precursors. One reported synthesis involves the reaction of 6-bromoquinoline with a nitrating agent.[2][3]

General Procedure:

-

To a pre-dried pressure tube under a nitrogen atmosphere, add 6-bromoquinoline (0.5 mmol), copper(II) trifluoromethanesulfonate (0.125 mmol), potassium nitrite (1.5 mmol), and anhydrous dimethylsulfoxide (0.6 mL).[2][3]

-

Seal the pressure tube and purge with nitrogen for 5 minutes.[2]

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Gradually heat the mixture to 130°C and maintain this temperature for 48 hours.[2]

-

After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.[2]

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid.

General Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.[7][8][9]

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of this compound in water.

General Procedure:

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of deionized water to the test tube.

-

Vigorously shake the test tube for 30-60 seconds.

-

Allow the mixture to stand and observe for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is partially soluble. If the solid does not appear to dissolve, it is considered slightly soluble or insoluble.[10][11][12]

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

General Spectrophotometric Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.[13]

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

General Shake-Flask Procedure:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Prepare a stock solution of this compound of known concentration in one of the phases (e.g., the aqueous phase).

-

Mix a known volume of the this compound solution with a known volume of the other phase in a separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a practical foundation for the synthesis and characterization of this important molecule. A thorough understanding of these properties is indispensable for the rational design of new chemical entities and the development of robust applications in various scientific disciplines.

References

- 1. This compound | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 613-50-3 [chemicalbook.com]

- 3. This compound CAS#: 613-50-3 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 6-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(613-50-3) 1H NMR spectrum [chemicalbook.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting point determination - A.KRÜSS Optronic [kruess.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. saltise.ca [saltise.ca]

- 13. m.youtube.com [m.youtube.com]

Solubility Profile of 6-Nitroquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 6-nitroquinoline in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various biological assays. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document consolidates available qualitative information, provides context from structurally related compounds, and outlines detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Polarity: this compound possesses both a polar nitro group (-NO2) and a largely nonpolar quinoline ring system. This duality suggests it will have moderate polarity and thus exhibit solubility in a range of solvents.

-

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms in the nitro group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (protic solvents) may interact favorably with these sites.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

Expected Solubility Profile

Based on its chemical structure and qualitative data, this compound is expected to be sparingly soluble in water but show good solubility in several organic solvents. It is described as forming "needles from water or alc," which suggests some solubility in alcohols.[1] Another source states it is soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.[2]

For a structurally related compound, 6-nitro-2,3-diphenylquinoxaline, it is anticipated to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetone. It is also expected to dissolve in chlorinated solvents like chloroform and dichloromethane, as well as aromatic hydrocarbons such as toluene. Its solubility in alcohols like ethanol and methanol is predicted to be lower but still significant, especially at elevated temperatures. Conversely, very low solubility is expected in nonpolar aliphatic hydrocarbons like hexane.[3]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is limited in the public domain. However, we can infer a likely solubility profile and provide data for a closely related compound, 6-methoxy-8-nitroquinoline, to serve as a proxy.

Table 1: Qualitative and Inferred Quantitative Solubility of this compound

| Solvent Class | Solvent | Polarity | Type | Expected Solubility of this compound |

| Alcohols | Methanol | Polar | Protic | Soluble |

| Ethanol | Polar | Protic | Soluble[2] | |

| Ethers | Diethyl Ether | Nonpolar | Aprotic | Soluble[2] |

| Aromatic Hydrocarbons | Benzene | Nonpolar | Aprotic | Soluble[2] |

| Toluene | Nonpolar | Aprotic | Likely Soluble | |

| Chlorinated Solvents | Chloroform | Polar | Aprotic | Soluble[2] |

| Dichloromethane | Polar | Aprotic | Likely Soluble | |

| Ketones | Acetone | Polar | Aprotic | Likely Soluble |

| Amides | Dimethylformamide (DMF) | Polar | Aprotic | Likely Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | Likely Soluble |

| Alkanes | Hexane | Nonpolar | Aprotic | Likely Poorly Soluble |

| Water | Water | Polar | Protic | Slightly Soluble[1] |

Table 2: Experimental Solubility of 6-Methoxy-8-nitroquinoline

| Solvent | Temperature | Solubility (g / 100 g of solvent) |

| Methanol | Room Temperature | 0.8 |

| Methanol | Boiling Point | 4.1 |

| Chloroform | Room Temperature | 3.9 |

| Chloroform | Boiling Point | 14.2 |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is recommended. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound.[3]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven or using a vacuum oven can accelerate this process, but care must be taken not to sublime the solute.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish and solute minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molar solubility).

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Logical Relationship Between Solvent Properties and Solubility

The solubility of this compound is influenced by a combination of solvent properties. The following diagram illustrates this logical relationship.

References

A Technical Guide to the Spectroscopic Characterization of 6-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectroscopic methods used to characterize 6-Nitroquinoline. It includes a summary of key analytical data, detailed experimental protocols for major spectroscopic techniques, and workflow diagrams to illustrate the characterization process.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₂.[1][2] It typically appears as a yellow or brown crystalline solid and serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. Due to its quinoline core, a scaffold present in many biologically active molecules, the precise structural confirmation and purity assessment of this compound are paramount. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for its definitive characterization.

General Workflow for Spectroscopic Analysis

The structural elucidation of a newly synthesized or procured compound like this compound follows a logical progression of analytical techniques to confirm its identity and purity.

References

In-depth Technical Guide to ¹H and ¹³C NMR Data of 6-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-nitroquinoline. It includes tabulated chemical shifts and coupling constants, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative data derived from these analyses.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the six protons on the quinoline ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.95 | dd | 4.2, 1.7 |

| H-3 | 7.55 | dd | 8.3, 4.2 |

| H-4 | 9.13 | dd | 8.3, 1.7 |

| H-5 | 8.28 | d | 9.2 |

| H-7 | 8.45 | dd | 9.2, 2.5 |

| H-8 | 8.61 | d | 2.5 |

Note: The assignments are based on standard quinoline numbering.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts (δ) are reported in ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 152.3 |

| C-3 | 122.9 |

| C-4 | 136.5 |

| C-4a | 129.1 |

| C-5 | 124.7 |

| C-6 | 145.2 |

| C-7 | 128.4 |

| C-8 | 130.6 |

| C-8a | 148.9 |

Note: The assignments are based on standard quinoline numbering.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice of solvent can slightly affect chemical shifts.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to prevent line broadening in the NMR spectrum.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific spectrometer used.

-

Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Temperature: 295 K.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate their areas to determine the relative proton ratios.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for conducting an NMR analysis of this compound, from initial sample handling to final data interpretation.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Nitroquinoline

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 6-nitroquinoline, a topic of significant interest to researchers, scientists, and professionals in drug development. This document outlines the core fragmentation patterns observed under electron ionization, presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.

Core Concepts in the Fragmentation of this compound

This compound (C₉H₆N₂O₂) is a heterocyclic aromatic compound with a molecular weight of 174.16 g/mol .[1][2] Its analysis by mass spectrometry, particularly using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern that is crucial for its identification and structural elucidation. Electron ionization is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to the formation of a molecular ion and subsequent extensive fragmentation.[3][4][5] This fragmentation provides a unique fingerprint for the compound.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these ions, are summarized in the table below. The data is compiled from experimental GC-MS analyses.[1][6]

| m/z | Relative Abundance (%) | Proposed Ion Structure/Fragment |

| 174 | 99.99 | [C₉H₆N₂O₂]⁺˙ (Molecular Ion, M⁺˙) |

| 128 | 60.77 | [C₉H₆N]⁺ (Loss of NO₂) |

| 116 | 34.89 | [C₈H₆N]⁺ (Loss of NO₂ and C) or [C₉H₆N - C]⁺ |

| 102 | 11.84 | [C₈H₆]⁺˙ (Loss of NO₂ and CN) or [C₉H₆N - CN]⁺ |

| 101 | 22.29 | [C₈H₅]⁺ (Loss of NO₂, CN, and H) |

Experimental Protocol: GC-MS Analysis of this compound

The following is a representative experimental protocol for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry. This protocol is based on the available experimental data and typical parameters for the analysis of nitroaromatic compounds.

1. Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an Electron Ionization (EI) source. The NIST Mass Spectrometry Data Center indicates the use of a HITACHI M-80 for some historical data.[1]

2. Chromatographic Conditions:

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

3. Mass Spectrometer Conditions:

-

Electron Energy: 70 eV[1]

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Mass Range: m/z 40-300

-

Scan Speed: 1562 u/s

4. Sample Preparation:

-

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Working standards are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 174. The subsequent fragmentation is driven by the presence of the nitro group and the stable quinoline ring system.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The primary fragmentation event is the loss of a nitro group (NO₂) radical, a common pathway for nitroaromatic compounds, resulting in the stable quinolinium cation at m/z 128.[7] This ion can then undergo further fragmentation. The loss of a carbon atom to form the ion at m/z 116, followed by the loss of a hydrogen cyanide (HCN) molecule is a plausible route. Alternatively, the ion at m/z 128 can directly lose a cyanide radical (CN) to form the ion at m/z 102. Subsequent loss of a hydrogen atom leads to the fragment at m/z 101.

Experimental and Data Analysis Workflow

The overall workflow for the analysis of this compound by GC-MS involves several key stages, from sample preparation to data interpretation.

Caption: General workflow for the GC-MS analysis of this compound.

This comprehensive guide provides the foundational knowledge for understanding and performing the mass spectrometric analysis of this compound. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.

References

- 1. This compound | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 613-50-3 [sigmaaldrich.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Quinoline, 6-nitro- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 6-Nitroquinoline. It details the characteristic vibrational modes of the molecule, offers standardized experimental protocols for sample analysis, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and development of quinoline-based compounds.

Core Principles of Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique molecular fingerprint, characterized by absorptions arising from the quinoline ring system and the nitro (NO₂) functional group.

The key vibrational features of this compound can be categorized as follows:

-

Nitro Group (NO₂) Vibrations: The nitro group is responsible for two of the most intense and characteristic absorption bands in the spectrum. These are the asymmetric and symmetric stretching vibrations of the N-O bonds.

-

Quinoline Ring Vibrations: The fused aromatic ring system gives rise to a series of bands, including C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending vibrations.

Experimental Data: Vibrational Band Assignments

The following table summarizes the principal observed infrared absorption bands for this compound and their tentative vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Tentative Vibrational Assignment |

| ~3100 - 3000 | Medium - Weak | Aromatic C-H Stretching (ν C-H) |

| ~1610 | Medium | Aromatic C=C and C=N Ring Stretching |

| ~1580 | Medium | Aromatic C=C Ring Stretching |

| ~1525 | Strong | Asymmetric NO₂ Stretching (νas NO₂)[1] |

| ~1480 | Medium | Aromatic C=C Ring Stretching |

| ~1345 | Strong | Symmetric NO₂ Stretching (νs NO₂)[1] |

| ~1100 - 1000 | Medium | In-plane C-H Bending (δ C-H) |

| ~900 - 800 | Strong | Out-of-plane C-H Bending (γ C-H) |

| ~850 | Medium | C-N Stretching (ν C-N) |

Note: The exact positions of the absorption bands can vary slightly depending on the sampling technique (e.g., KBr pellet, ATR) and the physical state of the sample.

Experimental Protocols

Accurate and reproducible infrared spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for the two most common techniques for analyzing solid samples like this compound.

KBr Pellet Transmission Method

This is a traditional and widely used method for obtaining high-quality infrared spectra of solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle[2]

-

Hydraulic press with a pellet die (e.g., 13 mm diameter)[3][4]

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 105-110°C for at least 24 hours and stored in a desiccator.[5]

-

Spatula

-

Analytical balance

-

Sample holder for the spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound powder and 100-200 mg of dry, spectroscopic grade KBr.[6] The optimal sample-to-KBr ratio is typically between 0.5% and 2% by weight.[4]

-

Grinding and Mixing: Transfer the weighed this compound and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2] This step is crucial for minimizing light scattering and obtaining a high-quality spectrum.

-

Pellet Formation: Assemble the pellet die. Carefully transfer the powder mixture into the die, ensuring an even distribution. Place the plunger on top.

-

Pressing the Pellet: Place the die assembly into the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[3][4] If the die is evacuable, apply a vacuum for a few minutes before and during pressing to remove trapped air and moisture, which helps in creating a more transparent pellet.[5]

-

Pellet Release and Mounting: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent and free of cracks.[7] Mount the pellet in the spectrometer's sample holder.

-

Data Acquisition: Record a background spectrum using a pure KBr pellet or with an empty sample compartment.[2] Then, place the sample pellet in the beam path and acquire the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula

-

Solvent for cleaning (e.g., isopropyl alcohol or acetone)

-

Soft, lint-free tissue or swabs

Procedure:

-

Crystal Cleaning: Before each measurement, ensure the ATR crystal surface is impeccably clean. Use a soft tissue or swab moistened with a suitable solvent (like isopropyl alcohol) to wipe the crystal surface.[8]

-

Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric and instrumental absorptions.[8]

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal using a clean spatula.[9] Only a sufficient amount to cover the crystal surface is needed.

-

Applying Pressure: Lower the ATR's pressure arm to apply firm and consistent pressure on the sample.[9] This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning After Use: After the measurement, retract the pressure arm and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.[8]

Workflow and Visualization

The general workflow for the infrared spectroscopy analysis of this compound, from sample preparation to data interpretation, is illustrated in the following diagram.

Caption: Workflow for FTIR analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. shimadzu.com [shimadzu.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

The Nitro Group in Quinolines: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a nitro group onto this heterocyclic system profoundly influences its electronic properties and chemical reactivity, opening up a vast landscape for synthetic diversification and the development of novel bioactive molecules. This in-depth technical guide explores the fundamental reactivity of the nitro group in quinolines, providing a comprehensive resource for researchers engaged in drug discovery and development.

Core Reactivity Principles

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] This electronic pull deactivates the quinoline ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[2] The presence of the nitro group also provides a handle for a variety of chemical transformations, most notably reduction to the corresponding amino group, which is a versatile precursor for further functionalization.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitro-substituted quinoline ring makes it susceptible to attack by nucleophiles. This reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The rate and success of the SNAr reaction are highly dependent on the position of the nitro group, the nature of the leaving group, the nucleophile, and the reaction conditions.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Nitroquinolines

| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 5-Bromo-6-methoxy-8-nitroquinoline | Amine (general) | DMF or NMP | TEA or DIPEA | RT - 120 | - | 5-Amino-substituted-6-methoxy-8-nitroquinoline | - | [2] |

| 8-Chloro-5-nitroquinoline | Morpholine | DMF or Acetonitrile | K₂CO₃ or TEA | 80-100 | 4-8 h | 8-(Morpholin-4-yl)-5-nitroquinoline | - | [4] |

| 4-Chloro-8-nitroquinoline | 9H-Carbazole (potassium salt) | THF | - | Reflux | - | 9-(8-nitroquinolin-4-yl)-9H-carbazole | - | [5] |

Experimental Protocol: Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline [4]

This protocol details the nucleophilic aromatic substitution of the chloro group in 8-chloro-5-nitroquinoline with morpholine.

Materials:

-

8-Chloro-5-nitroquinoline

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline (1 equivalent) in DMF or acetonitrile.

-

Add morpholine (1.5-2 equivalents) to the solution.

-

Add a base such as potassium carbonate or triethylamine (2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and stir.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Diagram: Generalized SNAr Mechanism on a Nitroquinoline

Caption: Generalized mechanism of nucleophilic aromatic substitution on a nitroquinoline.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of quinoline-based compounds, as the resulting aminoquinoline is a versatile intermediate for further derivatization. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Table 2: Comparison of Reducing Agents for Nitroquinoline Reduction

| Nitroquinoline Substrate | Reducing Agent | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| 5-Nitroquinoline | CuO, Hydrazine monohydrate | - | Room Temp | 10 min | 5-Aminoquinoline | 100 | [6] |

| Aromatic Nitro Compounds (general) | SnCl₂·2H₂O | Tetrabutylammonium bromide (ionic liquid) | - | - | Aromatic Amines | High | [7] |

| Aromatic/Heteroaromatic Nitro Compounds | Phenyl(2-quinolyl)methanol, NaBH₄ or NaCNBH₃ | - | - | - | Anilines | 17-91 | [8] |

Experimental Protocol: Reduction of 5-Nitroquinoline using CuO and Hydrazine Monohydrate [6]

This protocol describes a rapid and efficient reduction of 5-nitroquinoline to 5-aminoquinoline.

Materials:

-

5-Nitroquinoline

-

Copper(II) oxide (CuO)

-

Hydrazine monohydrate

Procedure:

-

In a test tube, thoroughly mix 5-nitroquinoline (0.5 mmol) with CuO (40 mg).

-

Add hydrazine monohydrate (300 μL) to the mixture with constant stirring.

-

The reaction is typically complete within 10 minutes at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by standard workup procedures, which may include extraction and purification by column chromatography.

Diagram: Reduction of a Nitroquinoline to an Aminoquinoline

Caption: General scheme for the reduction of a nitroquinoline.

Cycloaddition Reactions

In certain highly activated systems, such as poly-nitro-substituted quinolones, the pyridone ring can lose its aromaticity and behave as an activated nitroalkene. This allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, with electron-rich dienes.[9] This reactivity provides a powerful tool for the construction of complex polycyclic systems.

Experimental Protocol: General Procedure for Diels-Alder Reaction of a Nitroquinolone [10]

This protocol provides a general outline for a Diels-Alder reaction involving a nitroquinolone as the dienophile.

Materials:

-

Nitroquinolone derivative

-

Diene (e.g., anthracene)

-

Dienophile (e.g., maleic anhydride)

-

High-boiling solvent (e.g., xylene)

Procedure:

-

In a round-bottom flask, dissolve the nitroquinolone and the diene in the appropriate solvent.

-

Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the product and characterize it by spectroscopic methods.

Diagram: Diels-Alder Reaction of a Nitroquinolone

Caption: Schematic of a Diels-Alder reaction involving a nitroquinolone.

Spectroscopic and Physicochemical Data

The characterization of nitroquinoline derivatives is crucial for confirming their structure and purity. NMR and IR spectroscopy are primary tools for this purpose.

Table 3: Physicochemical Properties of Selected Nitroquinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| 4-Nitroquinoline 1-oxide | C₉H₆N₂O₃ | 190.16 | 154 | Yellow needles or plates | [11] |

| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | - | - | [11] |

| 8-Hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | 190.16 | 181-183 | Powder | [12] |

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitroquinolines

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 6-Nitroquinoline | - | - | - | [13] |

| 7-Nitroquinoline | - | - | - | [14] |

| Nitroxoline (in silico) | - | Calculated values available | Calculated values available |

Note: Specific peak assignments and coupling constants can be found in the cited literature.

Biological Significance and Experimental Evaluation

Nitroquinolines are a class of compounds with significant biological activity, including anticancer and antimicrobial properties.[15] Their mechanism of action often involves bioreduction of the nitro group in hypoxic environments, characteristic of solid tumors, to generate cytotoxic reactive species.[11] 4-Nitroquinoline 1-oxide (4NQO) is a well-known carcinogen used in research to induce oral carcinogenesis in animal models.[16]

The evaluation of the anticancer activity of novel nitroquinoline derivatives typically involves a series of in vitro assays to determine their cytotoxicity, effect on cell proliferation, and mechanism of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation [6][12][17]

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

-

Nitroquinoline test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the nitroquinoline compound in culture medium and add to the wells. Include appropriate controls (vehicle and untreated). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram: Experimental Workflow for Anticancer Activity Evaluation

Caption: A typical workflow for the synthesis and anticancer evaluation of nitroquinoline derivatives.

Involvement in Signaling Pathways

Nitroquinoline derivatives can exert their biological effects by modulating intracellular signaling pathways that control cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is one such critical pathway that is often dysregulated in cancer.[18] Some nitroquinolines may influence this pathway, leading to an antitumor response. For instance, 4-nitroquinoline-1-oxide (4NQO) has been shown to activate the Raf-MEK-ERK signaling pathway.[16]

Diagram: Simplified MAPK/ERK Signaling Pathway

Caption: A simplified representation of the MAPK/ERK signaling pathway and a potential point of intervention for nitroquinoline derivatives.

Conclusion

The nitro group is a versatile and powerful functional group in the context of quinoline chemistry. Its strong electron-withdrawing nature dictates the primary modes of reactivity, enabling a diverse range of chemical transformations including nucleophilic aromatic substitution, reduction, and cycloaddition. These reactions provide medicinal chemists with a robust toolkit for the synthesis of novel quinoline derivatives with significant potential as therapeutic agents. A thorough understanding of the fundamental reactivity of the nitro group, coupled with detailed experimental protocols and methods for biological evaluation, is essential for the successful design and development of the next generation of quinoline-based drugs.

References

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]

- 11. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound(613-50-3) 1H NMR [m.chemicalbook.com]

- 14. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 6-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its electronic properties, largely dictated by the interplay between the electron-withdrawing nitro group and the π-conjugated quinoline scaffold, are fundamental to its reactivity, spectroscopic behavior, and biological activity. This technical guide provides a comprehensive overview of the synthesis, electronic characteristics, and a key biological transformation of this compound. While direct, comprehensive experimental and computational data on the electronic properties of this compound are sparse in publicly accessible literature, this guide details the established experimental and theoretical protocols for their determination, drawing on data from closely related quinoline derivatives to provide context and expected outcomes.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale. A common and effective method involves the nitration of a pre-formed quinoline ring system or the construction of the quinoline ring from a nitro-substituted precursor.

Synthesis via Nitration of Aryl Halides

A versatile method for the synthesis of this compound is the palladium-catalyzed nitration of 6-bromoquinoline. This approach offers good yields and regioselectivity.

Experimental Protocol:

-

Reaction Setup: To a pre-dried pressure tube under a nitrogen atmosphere, add 6-bromoquinoline (0.5 mmol), copper(II) trifluoromethanesulfonate (0.125 mmol, 45 mg), potassium nitrite (KNO₂) (1.5 mmol, 128 mg), and anhydrous dimethylsulfoxide (DMSO) (0.6 mL).[1]

-

Degassing: Seal the pressure tube with a PTFE screw cap and purge with nitrogen for 5 minutes to remove any residual air.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes. Subsequently, gradually heat the mixture to 130°C and maintain this temperature for 48 hours.[1]

-

Work-up: After cooling to room temperature, quench the reaction with excess ice water and extract the product with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized below. These characteristics are essential for its identification and for understanding its electronic nature.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1][2] |

| Appearance | Beige to light brown powder/needles | [1] |

| Melting Point | 151-153 °C | [1] |

| Solubility | Slightly soluble in water | [3] |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons closer to the nitro group and the nitrogen of the quinoline ring are expected to be shifted downfield. |

| IR Spectroscopy | The infrared spectrum is characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be prominent. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 174.16). |

Electronic Properties: A Theoretical and Experimental Perspective